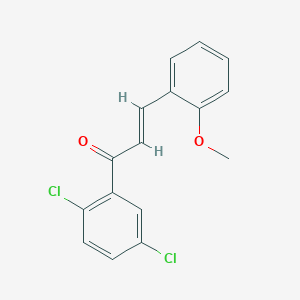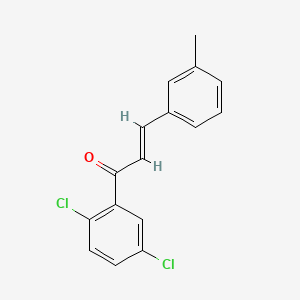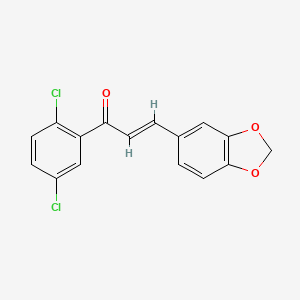
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a synthetic compound first synthesized in the early 2000s. It has become a widely studied compound due to its potential applications in a variety of scientific fields.
Applications De Recherche Scientifique
((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. It has been studied as an insecticide, as a potential herbicide, and as a potential fungicide. Additionally, it has been studied for its potential applications in biochemistry, as it has been shown to have an inhibitory effect on certain enzymes, and in pharmacology, as it has been shown to have an inhibitory effect on certain receptors.
Mécanisme D'action
The mechanism of action of ((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to work by binding to certain receptors in the body, including those involved in the regulation of cell growth and development. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which may contribute to its potential applications in biochemistry and pharmacology.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, which may contribute to its potential applications in biochemistry and pharmacology. Additionally, it has been shown to have an effect on certain receptors, which may contribute to its potential applications as an insecticide, herbicide, and fungicide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one in laboratory experiments include its ease of synthesis, its low cost, and its potential applications in a variety of scientific fields. However, there are also some limitations to its use in laboratory experiments, including its potential toxicity and its lack of full understanding of its mechanism of action.
Orientations Futures
There are a number of potential future directions for ((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one. These include further research into its potential applications as an insecticide, herbicide, and fungicide, as well as its potential applications in biochemistry and pharmacology. Additionally, further research into its mechanism of action and its biochemical and physiological effects could be beneficial. Finally, further research into its potential toxicity could also be beneficial.
Méthodes De Synthèse
((2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is synthesized from the reaction of 2,4-dichlorophenol and 2,5-dichlorophenol in the presence of a base catalyst. The reaction is carried out in a two-step process, with the first step involving the formation of an intermediate and the second step involving the formation of the final product. In the first step, the two reactants are heated in the presence of a base catalyst, such as KOH, to form an intermediate. In the second step, the intermediate is then heated in the presence of a reducing agent, such as sodium borohydride, to form the final product.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O/c16-10-4-5-13(18)12(7-10)15(20)6-2-9-1-3-11(17)8-14(9)19/h1-8H/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGXFUZEIDUXGO-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














